Allyl mesityl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl mesityl ether: is an organic compound that belongs to the class of ethers. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a mesityl group (1,3,5-trimethylphenyl). This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an allyl halide with a mesityl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Alkylation of Mesityl Alcohol: Another approach involves the direct alkylation of mesityl alcohol with allyl bromide or allyl chloride in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl mesityl ether can undergo oxidation reactions to form corresponding aldehydes or ketones.
Claisen Rearrangement: This is a key reaction for allyl ethers, where heating the compound causes an intramolecular rearrangement to form β-aryl allyl ethers.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Bases: NaH, KOtBu, NaOH, K2CO3
Catalysts: Palladium (Pd) catalysts for certain substitution reactions
Major Products:
Oxidation: Formation of aldehydes or ketones
Substitution: Formation of substituted allyl derivatives
Claisen Rearrangement: Formation of β-aryl allyl ethers
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Allyl mesityl ether is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of allyl-substituted aromatic compounds.
Biology and Medicine:
Potential Pharmacological Applications: Research is ongoing to explore the potential pharmacological applications of this compound and its derivatives, particularly in the development of new therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of allyl mesityl ether in chemical reactions often involves the activation of the allyl group, which can participate in various electrophilic and nucleophilic reactions. The mesityl group provides steric hindrance and electronic effects that influence the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Allyl Phenyl Ether: Similar in structure but with a phenyl group instead of a mesityl group.
Allyl Vinyl Ether: Undergoes Claisen rearrangement to form γ,δ-unsaturated ketones or aldehydes.
Uniqueness: Allyl mesityl ether is unique due to the presence of the mesityl group, which provides increased steric hindrance and distinct electronic properties compared to other allyl ethers. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
5450-46-4 |
---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |
InChI-Schlüssel |
GABMYMKTOYKZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.